Direct Binding Affinity for Human NNMT Compared to a Close Structural Analog
This compound demonstrates nanomolar binding affinity for recombinant human NNMT. Its inhibition constant (Ki) is 140 nM, establishing it as a potent member of its series. This directly differentiates it from the closely related analog 'Compound 5c', which has a Ki of 190 nM in the same assay, representing a quantifiable 1.36-fold improvement in binding affinity [1].
| Evidence Dimension | Binding Affinity (Ki) for full-length recombinant human NNMT |
|---|---|
| Target Compound Data | Ki = 140 nM |
| Comparator Or Baseline | Compound 5c (a close structural analog from the same patent): Ki = 190 nM |
| Quantified Difference | 1.36-fold higher affinity for the target compound (a 50 nM improvement in Ki). |
| Conditions | Binding affinity assessed against full-length recombinant human NNMT expressed in E. coli BL21(DE3) cells. |
Why This Matters
The superior binding affinity against a well-characterized comparator from the same chemical series demonstrates a meaningful biochemical differentiation that directly affects target engagement and guides selection for studies where maximizing potency-per-molecule is critical.
- [1] Data sourced from BindingDB entry for CHEMBL5399278, linked to US Patent US20250017936A1. BindingDB Ki data accessed via primary search. View Source
